

# Introduction: Understanding the Stereochemical Uniqueness of meso-2,3-Butanediol

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## Compound of Interest

Compound Name: *meso*-2,3-Butanediol

Cat. No.: B1221857

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2,3-Butanediol (2,3-BDO) is a significant C4 platform chemical with broad applications in the chemical, pharmaceutical, and polymer industries.[1] It is an organic compound with the formula  $(\text{CH}_3\text{CHOH})_2$  and is classified as a vicinal diol, meaning it possesses two hydroxyl groups on adjacent carbon atoms.[2][3] The true chemical versatility of 2,3-butanediol, however, lies in its stereochemistry. It exists as three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediol, and a unique third isomer, **meso-2,3-butanediol**.[3][4]

The defining characteristic of the meso isomer is that while it contains two chiral centers (at carbons 2 and 3), the molecule as a whole is achiral. This is due to an internal plane of symmetry that renders the molecule superimposable on its mirror image, thus canceling out any optical activity.[2] This unique structural feature differentiates it from its chiral counterparts and dictates its physical properties and applications. The Chemical Abstracts Service (CAS) has assigned the number 5341-95-7 for the specific identification of this meso isomer.[5][6][7]

Caption: Stereoisomers of 2,3-Butanediol.

## Section 1: Physicochemical Properties and Characterization

The physical properties of **meso-2,3-butanediol** are a direct consequence of its molecular structure, particularly the two hydroxyl groups which allow for strong intermolecular hydrogen bonding. This results in a relatively high boiling point and viscosity compared to other C4

compounds.[2] It is typically a colorless, viscous liquid or a hygroscopic solid, as its melting point is near room temperature.[2][8][9]

## Quantitative Data Summary

Property	Value	Source(s)
CAS Number	5341-95-7	[5][6]
Molecular Formula	C <sub>4</sub> H <sub>10</sub> O <sub>2</sub>	[5][6][7]
Molecular Weight	90.12 g/mol	[5][6][9]
Appearance	Colorless hygroscopic crystals or viscous liquid	[2][8][9]
Melting Point	34.4 °C	[8][9]
Boiling Point	190-192 °C	[2]
Solubility	Good solubility in water and polar organic solvents	[2]
Vapor Pressure	0.38 mmHg	[8][9]

## Section 2: Comprehensive Safety and Handling (SDS Analysis)

While **meso-2,3-butanediol** is not classified under GHS for significant hazards, prudent laboratory practice dictates careful handling.[10] Commercial safety data sheets indicate it may cause irritation.[8][11]

### Hazard Identification & First Aid

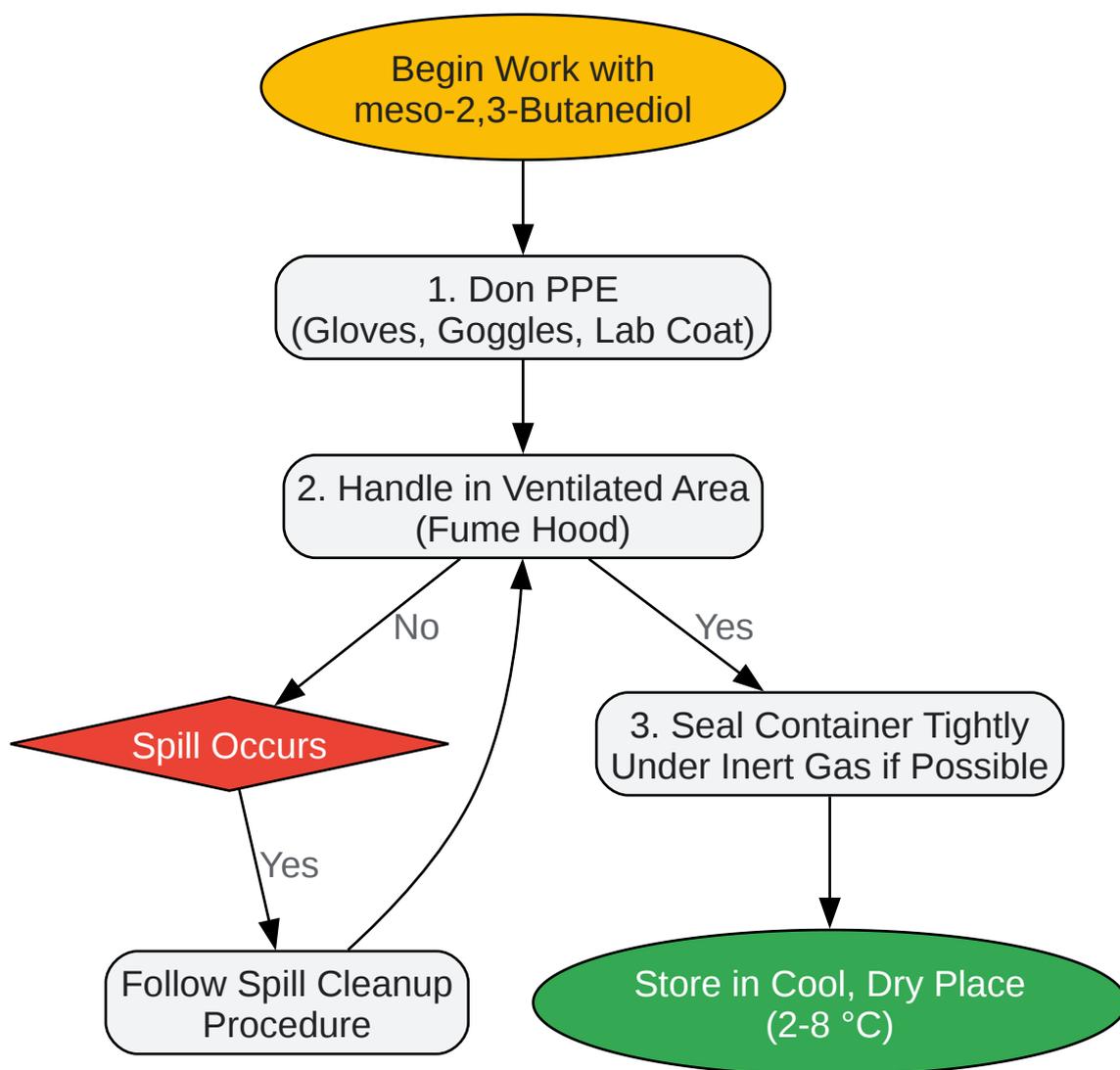
- Primary Hazards: Not classified as hazardous according to GHS.[9][10] May cause skin and eye irritation upon contact.[11]
- First-Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. [10]

- Skin Contact: Wash off thoroughly with soap and plenty of water.[10]
- Eye Contact: Flush eyes with water as a precaution for several minutes.[10]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[10]

## Safe Handling and Storage Protocol

The hygroscopic nature of **meso-2,3-butanediol** requires specific storage conditions to maintain its integrity.

- Engineering Controls: Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust or aerosols may form.[10]
- Personal Protective Equipment (PPE):
  - Wear chemical-resistant gloves (e.g., nitrile rubber).
  - Wear safety glasses with side-shields or goggles.
  - Wear a standard laboratory coat.
- Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed. Due to its hygroscopic nature, store it under an inert gas if possible.[10] Recommended storage temperature is often 2-8 °C.[10]



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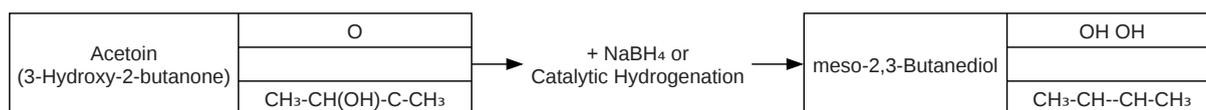
Caption: Safe Handling and Storage Workflow.

## Section 3: Synthesis Methodologies: A Comparative Analysis

The synthesis of **meso-2,3-butanediol** can be approached through both traditional chemical pathways and modern biocatalytic methods. The choice of method is often dictated by the desired scale, purity requirements, and sustainability goals.

### Chemical Synthesis: Reduction of Acetoin

A prevalent laboratory-scale method involves the reduction of acetoin (3-hydroxy-2-butanone). This reaction is effective because the prochiral ketone can be reduced to form the meso diol.



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Caption: Synthesis via Acetoin Reduction.

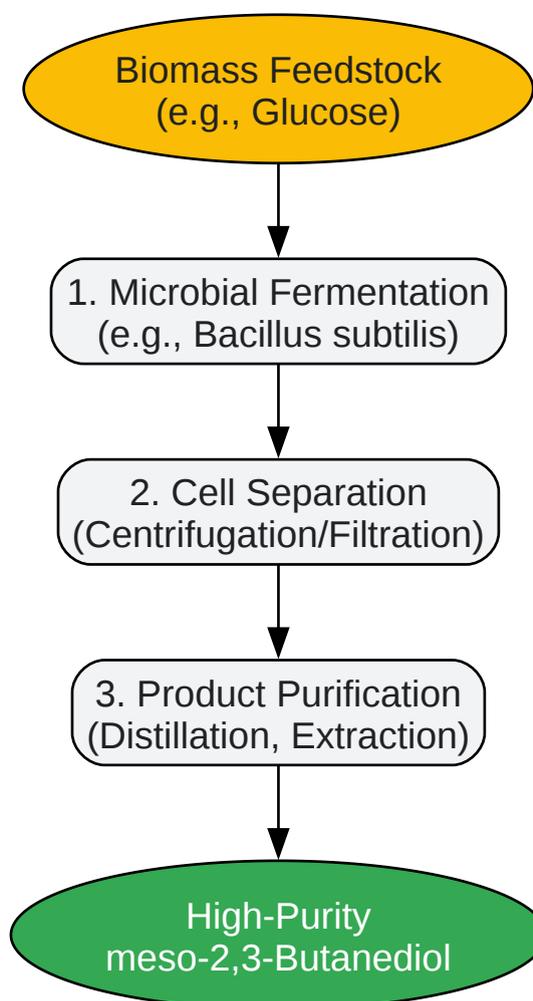
#### Experimental Protocol: Synthesis via Sodium Borohydride Reduction

- Rationale: Sodium borohydride (NaBH<sub>4</sub>) is a mild and selective reducing agent, ideal for converting ketones to alcohols in the presence of other functional groups. Its ease of use and high yield make it a preferred choice for this transformation in a research setting.
- Methodology:
  - Dissolve acetoin in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to control the reaction temperature.
  - Slowly add sodium borohydride (NaBH<sub>4</sub>) portion-wise to the stirred solution. The molar ratio should be optimized, but typically slightly more than 0.25 molar equivalents are used (as each mole of NaBH<sub>4</sub> provides 4 hydride ions).
  - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
  - Quench the reaction carefully by slowly adding dilute acid (e.g., 1M HCl) until the effervescence stops. This neutralizes the excess borohydride and hydrolyzes the borate esters.
  - Extract the product from the aqueous solution using an organic solvent such as ethyl acetate.

- Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the resulting diol by distillation or chromatography as needed.

## Biocatalytic Synthesis: Microbial Fermentation

The "green" production of 2,3-BDO via fermentation is gaining significant traction for industrial-scale synthesis.<sup>[2]</sup> Certain microorganisms, such as strains of *Klebsiella*, *Bacillus*, and *Serratia*, can convert sugars (like glucose from biomass) into 2,3-BDO with high efficiency and stereoselectivity.<sup>[1][3][12]</sup> The specific isomer produced often depends on the microbial strain and the enzymes it expresses, such as different 2,3-butanediol dehydrogenases (BDH).<sup>[4][12]</sup>



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Caption: Biocatalytic Production Workflow.

## Section 4: Key Applications and Industrial Relevance

The bifunctional nature (two hydroxyl groups) and unique stereochemistry of **meso-2,3-butanediol** make it a valuable building block in various industries.

- **Polymer Chemistry:** It serves as a diol monomer in polycondensation reactions. Its incorporation into polyesters and polyurethanes can enhance properties like flexibility and hydrophilicity.[2] It is a key component in the production of some biodegradable plastics.[2]
- **Pharmaceutical Synthesis:** It acts as a chiral precursor or intermediate for the synthesis of more complex, biologically active molecules.[2]
- **Cosmetics and Personal Care:** Its humectant properties, the ability to attract and retain moisture, make it a useful ingredient in lotions, creams, and other skincare products.[2]
- **Chemical Intermediate and Solvent:** It can be converted into other valuable chemicals like 1,3-butadiene (for synthetic rubber), methyl ethyl ketone (MEK), and acetoin.[3] Its ability to dissolve a range of compounds also makes it a useful solvent.[2]
- **Biofuels:** Research is ongoing into the use of 2,3-BDO and its derivatives as high-energy-density biofuels or fuel additives.[1]

Caption: Relationship between meso-2,3-BDO and its applications.

## Conclusion

**Meso-2,3-butanediol** (CAS: 5341-95-7) is more than just another diol; it is a highly versatile platform chemical whose utility is defined by its unique achiral-but-chiral-centered structure. Its well-characterized physicochemical properties, straightforward handling requirements, and diverse synthesis routes—spanning both traditional chemistry and sustainable biotechnology—position it as a compound of enduring importance. From enhancing the performance of modern polymers to serving as a building block for pharmaceuticals and a key ingredient in cosmetics, **meso-2,3-butanediol** continues to be a focal point of academic research and industrial innovation.

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- To cite this document: BenchChem. [Introduction: Understanding the Stereochemical Uniqueness of meso-2,3-Butanediol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221857#meso-2-3-butanediol-cas-number-and-safety-data-sheet>]

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